4,5,6,7-tetrafluoro-3-methyl-1H-indazole Demonstrates a Unique Dual NOS-I/NOS-II Inhibition Profile Compared to a Highly Selective Analog
In a direct comparative study, 4,5,6,7-tetrafluoro-3-methyl-1H-indazole (Compound 13) exhibited a dual inhibition profile against NOS isoforms, inhibiting NOS-I by 63% and NOS-II by 83% [1]. In stark contrast, its close structural analog, 4,5,6,7-tetrafluoro-3-perfluorophenyl-1H-indazole (Compound 16), demonstrated a complete shift in selectivity, inhibiting NOS-II by 80% while showing no measurable effect on NOS-I activity [1]. This highlights the critical role of the 3-methyl substituent in conferring a dual inhibition phenotype, a key differentiator for applications where modulating both neuronal and inducible NOS isoforms is desired.
| Evidence Dimension | NOS-I and NOS-II Inhibition (%) |
|---|---|
| Target Compound Data | NOS-I: 63% inhibition; NOS-II: 83% inhibition |
| Comparator Or Baseline | 4,5,6,7-tetrafluoro-3-perfluorophenyl-1H-indazole (Compound 16): NOS-I: No effect; NOS-II: 80% inhibition |
| Quantified Difference | The target compound is a dual inhibitor, whereas the comparator is a pure NOS-II selective inhibitor with no NOS-I activity. |
| Conditions | In vitro NOS inhibition assay at a concentration of 1 mM. |
Why This Matters
This directly quantifiable difference in isoform selectivity profile is crucial for research groups developing NOS inhibitors with specific dual-action mechanisms, as opposed to purely NOS-II selective agents.
- [1] Rosa M. Claramunt, Concepción López, Carlos Pérez-Medina, Marta Pérez-Torralba, José Elguero, Germaine Escames, Darío Acuña-Castroviejo. Fluorinated indazoles as novel selective inhibitors of nitric oxide synthase (NOS): synthesis and biological evaluation. Bioorganic & Medicinal Chemistry. 2009, 17(17), 6180-6187. View Source
